molecular formula C8H4IN3 B12837396 3-iodo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile

3-iodo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile

Cat. No.: B12837396
M. Wt: 269.04 g/mol
InChI Key: AONVPNYKUWDNDU-UHFFFAOYSA-N
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Description

3-Iodo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile is a heterocyclic compound that contains both nitrogen and iodine atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile typically involves the iodination of a pyrrolo[2,3-c]pyridine derivative. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the pyridine ring . The reaction conditions often involve moderate temperatures and the presence of a solvent such as acetonitrile or dichloromethane.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while a Suzuki coupling reaction would result in a biaryl compound.

Scientific Research Applications

3-Iodo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-iodo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile largely depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The iodine atom and the nitrile group play crucial roles in its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom at the 3-position and the nitrile group at the 5-position makes it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C8H4IN3

Molecular Weight

269.04 g/mol

IUPAC Name

3-iodo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile

InChI

InChI=1S/C8H4IN3/c9-7-3-12-8-4-11-5(2-10)1-6(7)8/h1,3-4,12H

InChI Key

AONVPNYKUWDNDU-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC2=C1C(=CN2)I)C#N

Origin of Product

United States

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